Ethyl 2-ethyl-3,3-dimethylpent-4-enoate
Description
Ethyl 2-ethyl-3,3-dimethylpent-4-enoate is a branched unsaturated ester characterized by a pent-4-enoate backbone with an ethyl ester group, a 2-ethyl substituent, and geminal dimethyl groups at the 3-position. This analysis focuses on comparisons with methyl esters, substituted pentenoates, and related esters to infer trends.
Properties
CAS No. |
63435-26-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-9(10(12)13-8-3)11(4,5)7-2/h7,9H,2,6,8H2,1,3-5H3 |
InChI Key |
ZHQGGWSECRNCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-3,3-dimethylpent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 2-ethyl-3,3-dimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3,3-dimethylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound also allows for potential interactions with enzymes and other biological molecules, influencing its overall activity.
Comparison with Similar Compounds
Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1)
Structural Differences :
- Ester Group: Methyl vs. ethyl (Ethyl 2-ethyl-3,3-dimethylpent-4-enoate).
- Substituents : Lacks the 2-ethyl group present in the target compound.
Comparison :
- The ethyl ester in the target compound likely increases hydrophobicity and boiling point compared to the methyl analog.
Ethyl 2-propylpent-4-enoate (CAS 3695-38-3)
Structural Differences :
- Substituents : 2-propyl group vs. 2-ethyl and 3,3-dimethyl groups in the target compound.
Key Properties :
Comparison :
- Branched substituents (3,3-dimethyl) in the target compound may reduce crystallinity and improve solubility in nonpolar solvents compared to the linear 2-propyl analog.
- Steric effects could slow down nucleophilic attacks at the ester carbonyl group.
Ethyl 3-methyl-4-oxopent-2-enoate (CAS 107368-26-3)
Structural Differences :
- Functional Groups: Contains a ketone (4-oxo) group and a double bond at position 2, unlike the pent-4-enoate backbone of the target compound.
Key Properties :
- Reactivity: The α,β-unsaturated ester and ketone groups make it prone to conjugate additions or Michael reactions, which are less likely in the saturated this compound .
Comparison :
- The absence of a ketone in the target compound suggests greater stability under oxidative conditions.
- The geminal dimethyl groups in the target compound may hinder rotational freedom, affecting conformational stability.
Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 53399-81-8)
Structural Differences :
- Heterocyclic Component : Contains a piperidone ring, unlike the aliphatic structure of the target compound.
Key Properties :
Comparison :
- The target compound’s purely aliphatic structure may favor applications in polymer plasticizers or fragrances over pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
